molecular formula C8H11O2P B1604606 Bis(hydroxymethyl)phenylphosphine CAS No. 3127-08-0

Bis(hydroxymethyl)phenylphosphine

Cat. No. B1604606
CAS RN: 3127-08-0
M. Wt: 170.15 g/mol
InChI Key: LJDGKIUMGVMSGI-UHFFFAOYSA-N
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Description

Bis(hydroxymethyl)phenylphosphine is a chemical compound with the molecular formula C8H11O2P . It is used in scientific research due to its exceptional properties .


Synthesis Analysis

The synthesis of new phosphines, including Bis(hydroxymethyl)phenylphosphine, is a topic of ongoing research . The reaction of bis(hydroxymethyl)phenylphosphine with 4,4"-diaminodiphenylmethane in DMF has been reported .


Molecular Structure Analysis

The molecular structure of Bis(hydroxymethyl)phenylphosphine is represented by the formula C8H11O2P .


Chemical Reactions Analysis

The reactivity of phosphines, including Bis(hydroxymethyl)phenylphosphine, is a subject of study in the field of chemistry . For instance, the reaction of bis(hydroxymethyl)phenylphosphine with dimethylformamide dimethylacetal has been reported .


Physical And Chemical Properties Analysis

Bis(hydroxymethyl)phenylphosphine has a melting point of 56-58°C . It finds extensive utilization as a phosphine oxide ligand for diverse metal catalysts .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Bis(hydroxymethyl)phenylphosphine reacts with dimethylformamide dimethylacetal, yielding 2-dimethylamino-5-phenyl-1,3,5-dioxaphosphorinane and dimethylaminomethylenephenylphosphine, important for organic synthesis (Ionkin, Erastov, & Arbuzov, 1987).

Chiral Compounds and Enzymatic Desymmetrization

  • Bis(hydroxymethyl)phenylphosphine oxide undergoes enzymatic desymmetrization to form chiral monoacetates, a significant process in asymmetric synthesis (Kiełbasiński, Żurawiński, Albrycht, & Mikołajczyk, 2003).

Material Science and Polymer Synthesis

Stereoselective and Macrocyclic Synthesis

Transition Metal Complexes and Catalysis

Safety And Hazards

Bis(hydroxymethyl)phenylphosphine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, avoid getting it in eyes, on skin, or on clothing, and to use only outdoors or in a well-ventilated area .

Future Directions

The use of a wide range of tervalent phosphorus ligands in transition metal catalysis and in organocatalysis continues to be a major driver in the chemistry of traditional P–C-bonded phosphines . This inspires the design of new phosphines of various structures and the tuning of their properties . The application of phosphines in organocatalysis is a main field of tertiary phosphine application after metal-complex catalysis .

properties

IUPAC Name

[hydroxymethyl(phenyl)phosphanyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11O2P/c9-6-11(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDGKIUMGVMSGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185192
Record name Methanol, (phenylphosphinidene)bis- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(hydroxymethyl)phenylphosphine

CAS RN

3127-08-0
Record name Bis(hydroxymethyl)phenylphosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3127-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanol, (phenylphosphinidene)di-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003127080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanol, (phenylphosphinidene)bis- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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